An In-depth Technical Guide to N-Me-D-Asp(OtBu)-OH: A Cornerstone for Advanced Peptide Synthesis
An In-depth Technical Guide to N-Me-D-Asp(OtBu)-OH: A Cornerstone for Advanced Peptide Synthesis
This guide provides an in-depth technical overview of N-Me-D-Asp(OtBu)-OH, a critical building block for researchers and professionals in drug development and peptide chemistry. We will delve into its chemical characteristics, synthesis, and pivotal role in solid-phase peptide synthesis (SPPS), with a focus on the scientific principles that guide its effective application.
A Note on Chemical Identity: CAS Number 1799443-40-5
It is important to clarify a point of potential confusion regarding the CAS number. While the number 1799443-40-5 has been associated with N-Me-D-Asp(OtBu)-OH, it is more commonly and officially assigned to the N-α-Fmoc protected version, Fmoc-N-Me-D-Asp(OtBu)-OH . In practical application, the unprotected N-Me-D-Asp(OtBu)-OH is typically generated in situ during peptide synthesis from this stable, commercially available precursor. This guide will, therefore, focus on the synthesis and utility of the Fmoc-protected compound as the direct gateway to incorporating the N-Me-D-Asp(OtBu)-OH moiety into peptide chains.
Section 1: Chemical Properties and Structural Significance
N-Me-D-Asp(OtBu)-OH, in its Fmoc-protected form, is a white to off-white solid. Its structure is tailored for seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS).
| Property | Value | Source(s) |
| CAS Number | 1799443-40-5 (commonly for Fmoc-protected form) | [1][2] |
| Molecular Formula | C24H27NO6 | [1][2] |
| Molecular Weight | 425.47 g/mol | [1] |
| Appearance | White to off-white solid | [3][4] |
| Storage Temperature | 2-8°C | [4] |
The two key structural modifications, N-methylation and the tert-butyl ester side-chain protection, are not arbitrary; they are deliberate choices to address specific challenges in peptide synthesis and to modulate the properties of the final peptide.
-
N-Methylation: The presence of a methyl group on the backbone amide nitrogen has profound consequences. It introduces steric hindrance that can influence the peptide's secondary structure and conformational flexibility.[5][6] A significant advantage of N-methylation is the enhanced proteolytic stability it confers upon the resulting peptide, a crucial attribute for therapeutic candidates.[4][6]
-
β-tert-Butyl Ester (OtBu) Protection: The carboxylic acid side chain of aspartic acid is highly reactive and must be protected during peptide synthesis to prevent unwanted side reactions. The tert-butyl ester is a widely used protecting group due to its stability under the basic conditions of Fmoc deprotection and its facile removal with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the solid support.[7][8]
Section 2: Synthesis and Deprotection
The synthesis of Fmoc-N-Me-D-Asp(OtBu)-OH is a multi-step process that requires careful control of protecting group chemistry. A general and effective method for the N-methylation of amino acids is the Biron-Kessler method, which is an adaptation of Fukuyama's procedure for solid-phase synthesis.[9]
General Synthesis Workflow for Fmoc-N-Methylated Amino Acids
Caption: General workflow for the solid-phase synthesis of Fmoc-N-methylated amino acids.
Step-by-Step Synthesis Protocol (Illustrative)
-
Resin Loading: Fmoc-D-Asp(OtBu)-OH is loaded onto a 2-chlorotrityl chloride resin. The resin acts as a temporary protecting group for the C-terminal carboxylic acid.
-
Fmoc Deprotection: The Fmoc group is removed from the α-amine using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Sulfonamide Formation: The free α-amine is then protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).[9] This protection strategy is key as it renders the remaining amine proton acidic.
-
N-Methylation: The acidic proton is abstracted by a base, and the resulting anion is methylated using a methylating agent like methyl iodide or dimethyl sulfate.[9]
-
o-NBS Deprotection: The o-NBS group is removed using a thiol, such as 2-mercaptoethanol, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9]
-
Fmoc Protection: The newly formed N-methyl amine is then protected with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the desired Fmoc-N-Me-D-Asp(OtBu)-O-Resin.
-
Cleavage from Resin: The final product is cleaved from the resin under mild acidic conditions that do not affect the OtBu side-chain protecting group.
In-situ Deprotection for Peptide Synthesis
To incorporate N-Me-D-Asp(OtBu)-OH into a growing peptide chain, the N-terminal Fmoc group is removed immediately before the coupling step.
Protocol for Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20-50% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzylfulvene-piperidine adduct.
-
The resin now has a free N-methyl amine at the N-terminus, ready for the next coupling step.
Section 3: The Critical Role in Advanced Peptide Synthesis
The incorporation of N-Me-D-Asp(OtBu)-OH is a strategic choice to enhance the therapeutic potential of synthetic peptides.
Advantages of N-Methylation:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[5][6]
-
Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, which can lock the peptide into a more bioactive conformation.[10]
-
Improved Pharmacokinetics: N-methylation can increase a peptide's lipophilicity, potentially improving its absorption and cell permeability.[6][10]
The Challenge of Aspartimide Formation
A significant challenge when using aspartic acid derivatives in Fmoc-SPPS is the formation of aspartimide, a cyclic imide byproduct.[8][11] This side reaction is base-catalyzed and can occur during the piperidine-mediated Fmoc deprotection steps. Aspartimide formation is problematic as it can lead to a mixture of unwanted products, including α- and β-peptides and racemization at the α-carbon.[8]
Caption: The mechanism of aspartimide formation during Fmoc-SPPS.
While the OtBu group is the standard protection, its steric bulk is a key factor in mitigating, though not always eliminating, this side reaction.[8] The choice of coupling reagents and reaction conditions becomes even more critical when incorporating N-methylated amino acids, which are already sterically hindered.
Section 4: Experimental Protocol for Peptide Coupling
Coupling a sterically hindered amino acid like Fmoc-N-Me-D-Asp(OtBu)-OH requires optimized conditions to ensure high efficiency and minimize side reactions.
Recommended Coupling Protocol:
-
Deprotection: Perform the Fmoc deprotection of the peptide-resin as described in Section 2.
-
Activation: In a separate vessel, pre-activate 4 equivalents of Fmoc-N-Me-D-Asp(OtBu)-OH with 4 equivalents of a suitable coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 8 equivalents of a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.[12]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[12]
-
Washing: After complete coupling, thoroughly wash the resin with DMF to remove any excess reagents.
Caption: Workflow for incorporating Fmoc-N-Me-D-Asp(OtBu)-OH into a peptide chain.
Section 5: Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling Fmoc-N-Me-D-Asp(OtBu)-OH and its reagents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
N-Me-D-Asp(OtBu)-OH, accessed through its stable Fmoc-protected precursor, is a powerful tool in the arsenal of peptide chemists. Its unique structural features enable the synthesis of peptides with enhanced stability and potentially improved therapeutic profiles. A thorough understanding of its chemistry, particularly the nuances of coupling sterically hindered amino acids and mitigating aspartimide formation, is essential for its successful application. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage this valuable building block in their pursuit of novel peptide-based therapeutics and research tools.
References
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Chem-Impex. (n.d.). Fmoc-D-aspartic acid β-tert-butyl ester. Retrieved from [Link]
- Lin, C.-H., et al. (2021). The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia.
- Errico, F., et al. (2022).
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Wikipedia. (2023). N-Methyl-D-aspartic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NMDA in Focus: Understanding its Mechanism and Applications in Research. Retrieved from [Link]
- Google Patents. (2013). CN103159638A - Synthesis of N-methyl-D-aspartic acid.
- Biron, E., et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Rovira, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
- van der Veken, P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- Mergler, M., et al. (2005). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science.
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Chem-Impex. (n.d.). Fmoc-N-Me-Asp(OtBu)-OH. Retrieved from [Link]
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
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Chongqing Chemdad Co., Ltd. (n.d.). Fmoc-N-methyl-L-aspartic acid 4-tert-butyl ester. Retrieved from [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Saghyan, A., et al. (2015). N -methylation in amino acids and peptides: Scope and limitations.
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